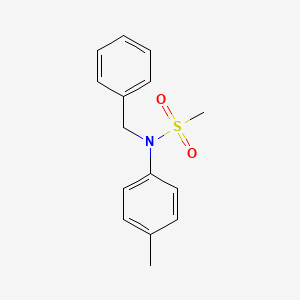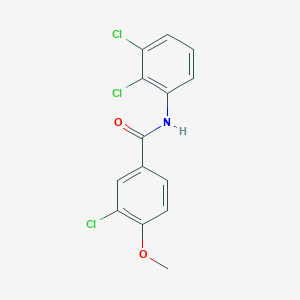
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). MK-677 has been studied extensively for its potential therapeutic applications in various conditions related to growth hormone deficiency, muscle wasting, and bone density loss.
Mecanismo De Acción
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide acts as a selective agonist of the ghrelin receptor, which is a G protein-coupled receptor that regulates appetite, energy metabolism, and GH secretion. Binding of 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide to the ghrelin receptor stimulates the release of GH and IGF-1 from the pituitary gland, leading to an increase in muscle mass, bone density, and energy expenditure.
Biochemical and Physiological Effects:
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including increased GH and IGF-1 levels, improved bone density, increased muscle mass, and decreased fat mass. It has also been shown to improve sleep quality and cognitive function in elderly patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has several advantages for use in laboratory experiments, including its ability to increase GH and IGF-1 levels in a dose-dependent manner, its relatively long half-life, and its oral bioavailability. However, there are also limitations to its use, including its cost, the need for specialized equipment for synthesis, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide, including its potential applications in treating conditions such as osteoporosis, muscle wasting, and obesity. Further studies are also needed to determine the long-term safety and efficacy of 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide, as well as its potential interactions with other drugs. Additionally, there is a need for the development of more selective ghrelin receptor agonists with improved pharmacokinetic properties for use in clinical settings.
Métodos De Síntesis
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,3-dichloroaniline, followed by the reaction of the resulting intermediate with ammonia and subsequent purification steps. The synthesis of 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in both healthy individuals and patients with GH deficiency, as well as improve bone density and muscle mass in elderly patients. 3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide has also been studied for its potential applications in treating conditions such as osteoporosis, muscle wasting, and obesity.
Propiedades
IUPAC Name |
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(7-10(12)16)14(19)18-11-4-2-3-9(15)13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVRSLAYOVTONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dichlorophenyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
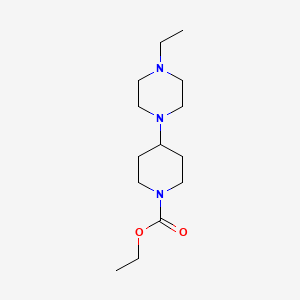
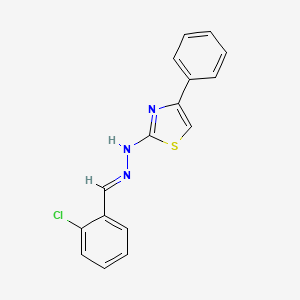
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
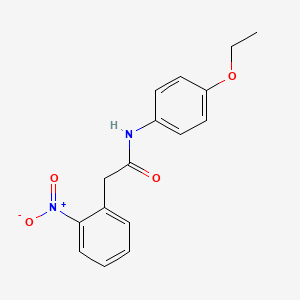
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
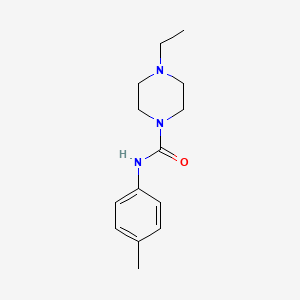

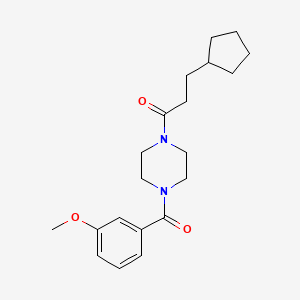
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
